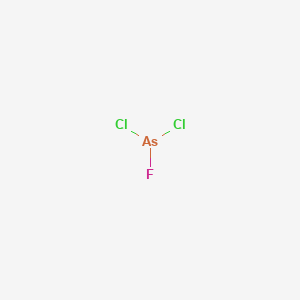
Arsorous dichloride fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsorous dichloride fluoride is a chemical compound with the formula AsCl₂F It is an organoarsenic compound that contains arsenic, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of arsorous dichloride fluoride typically involves the reaction of arsenic trichloride (AsCl₃) with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃). The reaction is carried out under controlled conditions to ensure the selective formation of AsCl₂F. The general reaction can be represented as follows:
AsCl3+HF→AsCl2F+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product. The use of specialized equipment and safety protocols is essential due to the toxic and corrosive nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
Arsorous dichloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert AsCl₂F to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms in AsCl₂F can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br₂) or iodine (I₂).
Major Products Formed
Oxidation: Higher oxidation state arsenic compounds such as arsenic pentafluoride (AsF₅).
Reduction: Lower oxidation state arsenic compounds such as arsenic trichloride (AsCl₃).
Substitution: Compounds with substituted halogens or functional groups, depending on the reagents used.
Scientific Research Applications
Arsorous dichloride fluoride has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organoarsenic compounds and as a precursor for the preparation of fluorinated arsenic compounds.
Biology: Research on the biological effects of arsenic compounds includes studying the interactions of AsCl₂F with biological molecules and its potential use in medicinal chemistry.
Medicine: Investigations into the potential therapeutic applications of arsenic compounds, including AsCl₂F, for treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including those with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of arsorous dichloride fluoride involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a source of arsenic, chlorine, and fluorine atoms, which can participate in various chemical reactions. In biological systems, AsCl₂F may interact with proteins, enzymes, and other biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Arsenic trichloride (AsCl₃): A related compound with three chlorine atoms and no fluorine.
Arsenic trifluoride (AsF₃): Contains three fluorine atoms and no chlorine.
Arsenic pentafluoride (AsF₅): A higher oxidation state arsenic compound with five fluorine atoms.
Uniqueness
Arsorous dichloride fluoride is unique due to its specific combination of chlorine and fluorine atoms bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other arsenic halides. The presence of both chlorine and fluorine atoms allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
91724-26-4 |
|---|---|
Molecular Formula |
AsCl2F |
Molecular Weight |
164.82 g/mol |
IUPAC Name |
dichloro(fluoro)arsane |
InChI |
InChI=1S/AsCl2F/c2-1(3)4 |
InChI Key |
XDBSUWDQPYJOEU-UHFFFAOYSA-N |
Canonical SMILES |
F[As](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















